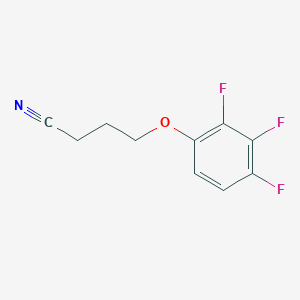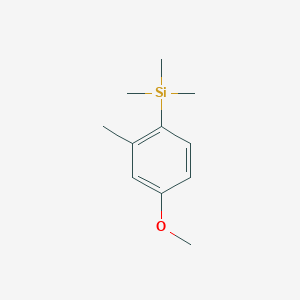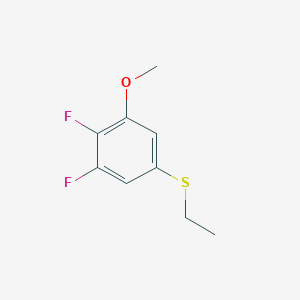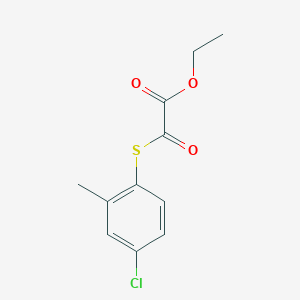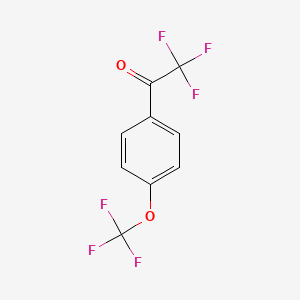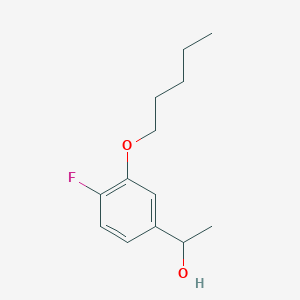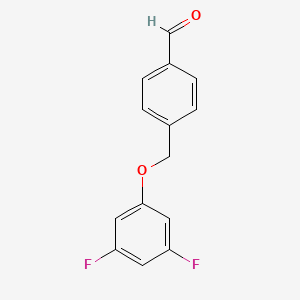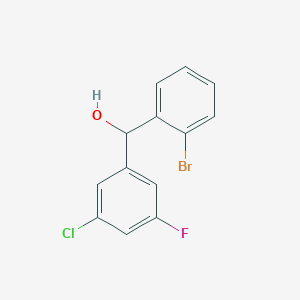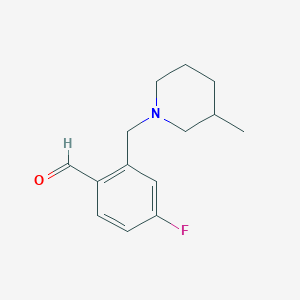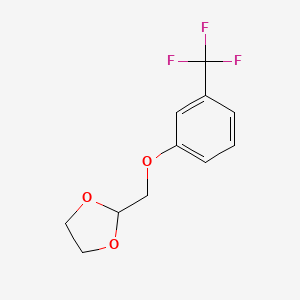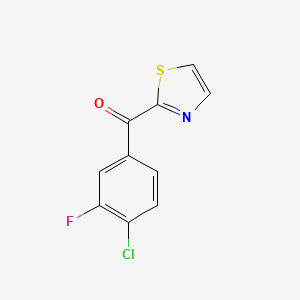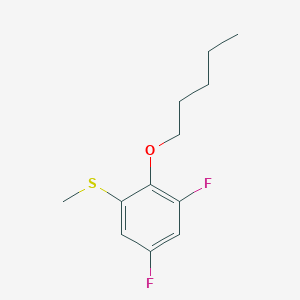![molecular formula C13H9Cl2FS B7997771 1-Chloro-2-fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7997771.png)
1-Chloro-2-fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H9Cl2FS. This compound is characterized by the presence of chlorine, fluorine, and sulfur atoms attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves the use of halogenated benzene derivatives and thiol compounds. One common method is the nucleophilic substitution reaction where a chlorinated benzene derivative reacts with a thiol compound in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent product quality and yield. The process is optimized for high conversion rates and selectivity, often employing catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thiol form.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen and sulfur atoms play a crucial role in its binding affinity and reactivity. The pathways involved include the modulation of enzyme activity and the disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene
- 1-Chloro-2-fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene
- 1-Chloro-2-fluoro-3-[(3-bromophenyl)sulfanylmethyl]benzene
Uniqueness
1-Chloro-2-fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene is unique due to its specific arrangement of halogen and sulfur atoms, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity in reactions and varying degrees of biological efficacy, making it a valuable compound for targeted research and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-chloro-3-[(3-chlorophenyl)sulfanylmethyl]-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FS/c14-10-4-2-5-11(7-10)17-8-9-3-1-6-12(15)13(9)16/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVYWKVRUXKRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997696.png)
![2-[2-(Trifluoromethoxy)benzoyl]thiazole](/img/structure/B7997703.png)
